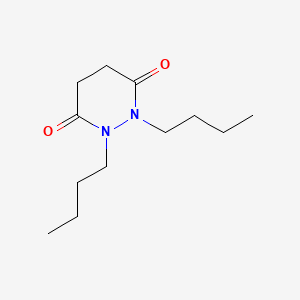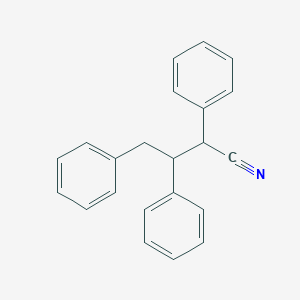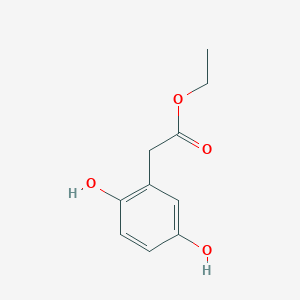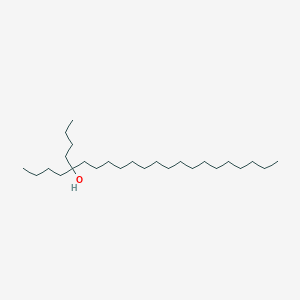
5-Butyldocosan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyldocosan-5-ol: is a tertiary alcohol with the molecular formula C26H54O . It is characterized by a hydroxyl group (-OH) attached to the fifth carbon of a docosane chain, which also has a butyl group attached to the same carbon. This compound is notable for its long carbon chain and tertiary alcohol functional group, making it a subject of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyldocosan-5-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Docosane Backbone: This can be achieved through the hydrogenation of docosene or by coupling shorter alkyl chains.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroboration-oxidation or by using Grignard reagents followed by oxidation.
Attachment of the Butyl Group: The butyl group can be attached through Friedel-Crafts alkylation or by using butyl lithium reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate hydrogenation steps, and advanced purification techniques like distillation and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Butyldocosan-5-ol can undergo oxidation reactions to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, secondary alcohols.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
Chemistry: 5-Butyldocosan-5-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cell membranes due to its amphiphilic nature. It may also be investigated for its role in lipid metabolism and its potential therapeutic applications .
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers. Its long carbon chain and functional groups make it suitable for modifying the properties of polymers and other materials .
Mechanism of Action
The mechanism of action of 5-Butyldocosan-5-ol involves its interaction with lipid bilayers and proteins. The hydroxyl group can form hydrogen bonds with other molecules, while the long carbon chain interacts hydrophobically with lipid membranes. This dual interaction can affect membrane fluidity and permeability, influencing various cellular processes .
Comparison with Similar Compounds
Docosan-5-ol: A secondary alcohol with a similar structure but lacking the butyl group.
Docosanol: A primary alcohol with a similar carbon chain length but different functional group placement.
Uniqueness: 5-Butyldocosan-5-ol is unique due to its tertiary alcohol functional group and the presence of a butyl group, which confer distinct chemical properties and reactivity compared to its analogs. These features make it particularly useful in specific industrial and research applications .
Properties
CAS No. |
86734-21-6 |
|---|---|
Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
5-butyldocosan-5-ol |
InChI |
InChI=1S/C26H54O/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-25-26(27,23-8-5-2)24-9-6-3/h27H,4-25H2,1-3H3 |
InChI Key |
VMPLDNCGIMSNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCC)(CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

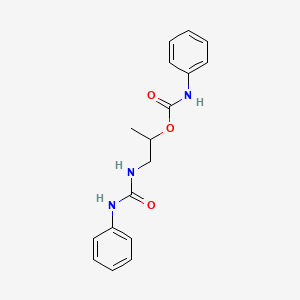

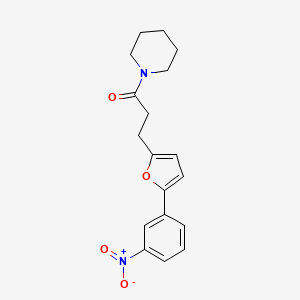
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

